molecular formula C7H9F3O2 B2958932 Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2155840-10-9

Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B2958932
CAS No.: 2155840-10-9
M. Wt: 182.14 g/mol
InChI Key: RKYLBCFPTQKTNH-UHFFFAOYSA-N
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Description

“Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid” is an organic compound with the empirical formula C7H9F3O2 . It has a molecular weight of 182.14 . This compound is used as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, cyclopentanecarboxylic acid, a related compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene .


Molecular Structure Analysis

The SMILES string of this compound is OC(=O)C1(CCCC1)C(F)(F)F . This indicates that the compound contains a carboxylic acid group attached to a cyclopentane ring, which is further substituted with a trifluoromethyl group .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 35-39 °C . It is insoluble in water .

Scientific Research Applications

Catalytic Carboxylation

Vanadium-catalyzed carboxylation of cyclopentane into carboxylic acids represents a significant application in organic synthesis. This process facilitates the transformation of simple hydrocarbons into more functionalized carboxylic acids under mild conditions, showcasing the potential of cyclopentane derivatives in synthetic chemistry (Reis et al., 2005).

Isomerization Studies

The study of cis-trans isomerization under basic conditions reveals the synthetic utility of cyclopentane carboxylic acids. This process yields significant amounts of trans acids, demonstrating the relevance of these derivatives in achieving specific stereochemical configurations in organic compounds (Gyarmati et al., 2006).

Structural Diversity in Coordination Chemistry

In coordination chemistry, the structural consequences of cis/trans isomerism of cyclohexanedicarboxylate in uranyl ion complexes are explored. These studies contribute to the understanding of how isomerism influences the architecture of metal complexes, offering insights into designing materials with specific properties (Thuéry & Harrowfield, 2017).

Synthetic Methodology Development

Efficient synthetic methodologies for producing cyclopropane derivatives highlight the application of these compounds as intermediates in organic synthesis. The development of multigram synthesis techniques for cis and trans 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid underscores the importance of cyclopentane derivatives in accessing a broad range of structurally diverse compounds (Artamonov et al., 2010).

Building Blocks for Organic Synthesis

The synthesis and application of 1-(trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives as new trifluoromethylated cyclic building blocks demonstrate their utility in organic synthesis. These derivatives serve as versatile platforms for generating a variety of difunctional cyclopentane compounds, enriching the toolbox for synthetic chemists (Grellepois et al., 2012).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid involves the introduction of a trifluoromethyl group onto a cyclopentane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclopentene", "Trifluoromethyl iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Cyclopentene is reacted with trifluoromethyl iodide in the presence of sodium hydride to form Trans-2-(trifluoromethyl)cyclopentene.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form Trans-2-(trifluoromethyl)cyclopentane-1-carboxylic acid.", "The carboxylic acid is then purified by recrystallization from methanol and treated with hydrochloric acid to obtain the final product." ] }

CAS No.

2155840-10-9

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

2-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12)

InChI Key

RKYLBCFPTQKTNH-UHFFFAOYSA-N

SMILES

C1CC(C(C1)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(C(C1)C(F)(F)F)C(=O)O

solubility

not available

Origin of Product

United States

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